molecular formula C23H39N7O7 B14221456 L-Histidyl-L-isoleucyl-L-lysyl-L-glutamic acid CAS No. 821778-31-8

L-Histidyl-L-isoleucyl-L-lysyl-L-glutamic acid

Cat. No.: B14221456
CAS No.: 821778-31-8
M. Wt: 525.6 g/mol
InChI Key: JMDWTTJFGSOTRZ-QCGYCXEESA-N
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Description

L-Histidyl-L-isoleucyl-L-lysyl-L-glutamic acid is a peptide composed of four amino acids: histidine, isoleucine, lysine, and glutamic acid. Peptides like this one are essential in various biological processes and have significant applications in scientific research, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Histidyl-L-isoleucyl-L-lysyl-L-glutamic acid typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is activated and coupled to the growing chain.

    Deprotection: Protective groups on the amino acids are removed to allow further coupling.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can produce large quantities of peptides with high purity and efficiency.

Chemical Reactions Analysis

Types of Reactions

L-Histidyl-L-isoleucyl-L-lysyl-L-glutamic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the side chains of amino acids like histidine and lysine.

    Reduction: Reduction reactions can affect disulfide bonds if present.

    Substitution: Amino acid residues can be substituted to create peptide analogs.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, performic acid.

    Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).

    Substitution Reagents: Amino acid derivatives, coupling agents like HBTU or DIC.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while reduction can result in the cleavage of disulfide bonds.

Scientific Research Applications

L-Histidyl-L-isoleucyl-L-lysyl-L-glutamic acid has diverse applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and enzyme activity.

    Medicine: Explored for potential therapeutic applications, such as in drug delivery systems.

    Industry: Utilized in the development of peptide-based materials and coatings.

Mechanism of Action

The mechanism of action of L-Histidyl-L-isoleucyl-L-lysyl-L-glutamic acid involves its interaction with specific molecular targets and pathways. For instance, it can bind to receptors or enzymes, modulating their activity. The exact pathways depend on the biological context and the specific application being studied.

Comparison with Similar Compounds

Similar Compounds

    Glycyl-L-histidyl-L-lysine: A tripeptide with similar amino acid composition but different sequence and properties.

    L-Glutamic acid, L-seryl-L-histidyl-L-leucyl-L-isoleucyl-L-lysyl-L-α-glutamyl-L-lysylglycylglycyl-L-leucyl-L-α-glutamylglycyl-L-leucyl-L-tyrosyl-L-tyrosyl-L-seryl-L-α-aspartyl-L-arginyl-L-arginyl-L-arginyl-L-arginyl-L-valyl-L-leucyl-L-α-aspartyl-L-isoleucyl-L-tyrosyl-L-leucyl: A more complex peptide with additional amino acids.

Properties

CAS No.

821778-31-8

Molecular Formula

C23H39N7O7

Molecular Weight

525.6 g/mol

IUPAC Name

(2S)-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]pentanedioic acid

InChI

InChI=1S/C23H39N7O7/c1-3-13(2)19(30-20(33)15(25)10-14-11-26-12-27-14)22(35)28-16(6-4-5-9-24)21(34)29-17(23(36)37)7-8-18(31)32/h11-13,15-17,19H,3-10,24-25H2,1-2H3,(H,26,27)(H,28,35)(H,29,34)(H,30,33)(H,31,32)(H,36,37)/t13-,15-,16-,17-,19-/m0/s1

InChI Key

JMDWTTJFGSOTRZ-QCGYCXEESA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](CC1=CN=CN1)N

Canonical SMILES

CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CC1=CN=CN1)N

Origin of Product

United States

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